molecular formula C10H8BrFO2 B15273081 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione

Cat. No.: B15273081
M. Wt: 259.07 g/mol
InChI Key: BKAYSXTVFFCWBC-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8BrFO2 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione typically involves the reaction of 3-bromo-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

Uniqueness

1-(3-Bromo-4-fluorophenyl)butane-1,3-dione is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)7-2-3-9(12)8(11)5-7/h2-3,5H,4H2,1H3

InChI Key

BKAYSXTVFFCWBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

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